Direct Red 80

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sirius Red is synthesized through a series of diazotization and coupling reactions involving aromatic amines and sulfonated aromatic compounds. The process typically involves the following steps:

Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

Coupling: The diazonium salts are then coupled with sulfonated aromatic compounds to form the azo dye.

Industrial Production Methods: In industrial settings, the production of Sirius Red involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The dye is then purified through crystallization and filtration processes .

Analyse Chemischer Reaktionen

Reaktionstypen: Siriusrot unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Azogruppen in Siriusrot können unter bestimmten Bedingungen oxidiert werden, was zum Abbau des Farbstoffs führt.

Reduktion: Die Reduktion der Azogruppen kann zur Bildung von aromatischen Aminen führen.

Substitution: Die Sulfonatgruppen in Siriusrot können an Substitutionsreaktionen mit anderen Nukleophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit oder Zink unter sauren Bedingungen.

Substitution: Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte:

Oxidation: Abbauprodukte des Azofarbstoffs.

Reduktion: Aromatische Amine.

Substitution: Substituierte Derivate von Siriusrot

Wissenschaftliche Forschungsanwendungen

Histological Applications

Staining Techniques

Direct Red 80 is extensively utilized as a histological dye for staining collagen and amyloid deposits in tissue samples. Its ability to selectively bind to these proteins makes it invaluable in pathological studies.

- Collagen Staining: this compound provides clear visualization of collagen fibers, aiding in the diagnosis of fibrotic diseases.

- Amyloid Staining: It is also used to identify amyloid deposits in tissues, which is crucial for diagnosing conditions like amyloidosis.

Case Study:

In a study examining liver fibrosis, this compound was employed to stain collagen fibers, demonstrating its effectiveness in highlighting pathological changes in liver tissue samples .

Environmental Applications

Wastewater Treatment

The discharge of dye wastewater poses significant environmental risks. Research has focused on the degradation of this compound using biological and chemical methods.

- Biodegradation: Microbial strains have been isolated that can effectively decolorize this compound from industrial effluents. A study identified six bacterial isolates capable of degrading the dye with decolorization rates ranging from 26.33% to 73.67% .

- Adsorption Techniques: Various natural adsorbents, including agricultural waste like potato peels, have been tested for their efficacy in removing this compound from wastewater. These studies highlight sustainable approaches to mitigate dye pollution .

Biochemical Research

Enzyme Interaction Studies

this compound has been studied for its interactions with enzymes such as α-Amylase. Research indicates that exposure to the dye can lead to structural changes in the enzyme, affecting its activity.

- Molecular Docking Analysis: Studies revealed that this compound binds to α-Amylase through hydrogen bonds, inhibiting its enzymatic activity. This finding raises concerns regarding the toxicity of azo dyes in biological systems .

Industrial Applications

Textile Industry

As a direct dye, this compound is widely used in the textile industry for dyeing fabrics due to its bright color and excellent fastness properties.

- Dyeing Processes: It is commonly applied in cotton and wool textiles, providing vibrant red hues that are favored in fashion and upholstery.

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Histology | Staining collagen and amyloid | Effective for diagnosing fibrotic diseases |

| Environmental Science | Wastewater treatment | Microbial degradation and adsorption techniques effective |

| Biochemical Research | Enzyme interaction studies | Toxicity concerns due to structural changes in enzymes |

| Textile Industry | Fabric dyeing | Provides vibrant colors with good fastness |

Wirkmechanismus

Sirius Red binds to collagen fibers through electrostatic interactions between its sulfonate groups and the basic amino groups of collagen. This binding enhances the birefringence of collagen fibers when viewed under polarized light, allowing for the differentiation of collagen types and the assessment of fibrosis .

Vergleich Mit ähnlichen Verbindungen

Masson’s Trichrome: Another staining method used for collagen, but it stains collagen blue instead of red.

Van Gieson’s Stain: Stains collagen red but is less specific than Sirius Red.

Picro-Sirius Red: A variant of Sirius Red staining that uses picric acid to enhance staining specificity.

Uniqueness: Sirius Red is unique in its ability to specifically bind to collagen fibers and enhance their birefringence under polarized light. This makes it a valuable tool for the detailed study of collagen structure and pathology .

Eigenschaften

CAS-Nummer |

2610-10-8 |

|---|---|

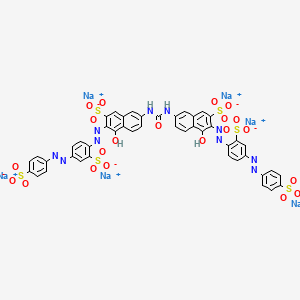

Molekularformel |

C45H32N10NaO21S6 |

Molekulargewicht |

1264.2 g/mol |

IUPAC-Name |

hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C45H32N10O21S6.Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76); |

InChI-Schlüssel |

LJNMMEBSLTWWNN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

2610-10-8 |

Physikalische Beschreibung |

Powder; [Alfa Aesar MSDS] |

Piktogramme |

Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

25188-41-4 (Parent) |

Synonyme |

2-naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) C.I. direct red 80 C.I. direct red 80, hexasodium salt direct red 80 picrosirius red sirius red F 3B Sirius Red F3B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the provided research focuses primarily on Direct Red 80's behavior as an adsorbate and its interactions with biological molecules, there is no information regarding its direct catalytic properties.

A: Yes, molecular docking studies have been employed to understand the interaction mechanism of this compound with α-Amylase. [] These simulations provide insights into the binding sites and energy changes associated with their interaction. []

A: While the provided research doesn't delve into the specific stability profile of this compound, one study mentions the use of this compound as a model dye in wastewater treatment. [] This implies a certain level of stability in aqueous solutions under specific conditions.

ANone: The provided research primarily focuses on the adsorption behavior, interaction with biomolecules, and removal of this compound from aqueous solutions. Information regarding SHE regulations, PK/PD, in vitro/in vivo efficacy, toxicity, or other pharmaceutical aspects is not discussed within these studies.

- Adsorption: Utilizing materials like modified bagasse [, ], peanut shells [, ], potato peels [], sugarcane bagasse [], MgALN03-LDH [], and cationic surfactant-modified carbon nanotubes [] to adsorb the dye from solution.

- Biodegradation: Exploring the use of microorganisms like Flavobacterium mizutaii [] and bacteria isolated from textile waste [, , ] for their ability to degrade this compound.

- Advanced Oxidation Processes: Investigating techniques such as ozonation [], peroxone treatment [], Electro-Fenton processes [], and photocatalysis using materials like TiO2@CoFe2O4 nanofibers [], ZnO/CuO semiconductors [], and Ti/Pt/beta-PbO2 anodes [, ] to break down the dye.

- Microbial Fuel Cells: Employing dual-chamber microbial fuel cells to simultaneously generate electricity and degrade this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.